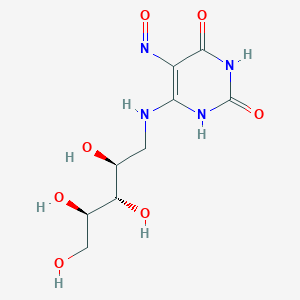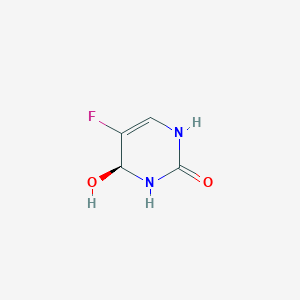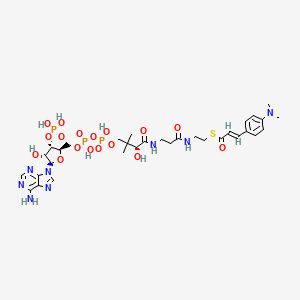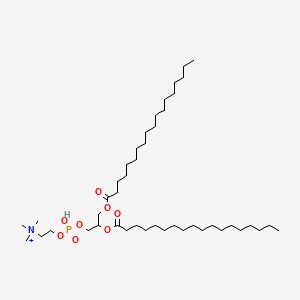
DSPC;L-beta,gamma-Distearoyl-alpha-lecithin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-beta,gamma-Distearoyl-alpha-lecithin, also known as 1,2-distearoyl-sn-glycero-3-phosphocholine, is a phosphatidylcholine with an 18-carbon alkyl chain. It is a type of phospholipid that is a natural constituent of cell membranes. This compound is known for its cylindrical geometry, which allows it to form a lamellar phase, thereby stabilizing the structure of lipid nanoparticles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-beta,gamma-Distearoyl-alpha-lecithin can be synthesized through the esterification of stearic acid with glycerophosphocholine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, L-beta,gamma-Distearoyl-alpha-lecithin is often produced by hydrogenating soybean phosphatidylcholines, which results in a high yield of the desired compound. This method is preferred due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
L-beta,gamma-Distearoyl-alpha-lecithin undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions are less common but can be induced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Peroxides and hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various phosphatidylcholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-beta,gamma-Distearoyl-alpha-lecithin has a wide range of applications in scientific research:
Chemistry: Used in the preparation of lipid nanoparticles and liposomes for drug delivery systems.
Biology: Serves as a model compound for studying cell membrane dynamics and interactions.
Industry: Employed in the production of cosmetics and food additives due to its emulsifying properties.
Mecanismo De Acción
L-beta,gamma-Distearoyl-alpha-lecithin exerts its effects primarily through its ability to form stable lipid bilayers. These bilayers can encapsulate various molecules, facilitating their delivery to target cells. The compound interacts with cell membranes, enhancing the uptake of encapsulated drugs or other agents. The molecular targets include cell membrane phospholipids and proteins involved in membrane fusion and transport .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phosphatidylcholine with a 16-carbon alkyl chain.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): A phosphatidylcholine with unsaturated 18-carbon alkyl chains.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): A phosphatidylcholine with a 14-carbon alkyl chain.
Uniqueness
L-beta,gamma-Distearoyl-alpha-lecithin is unique due to its high melting temperature and ability to form highly stable lipid bilayers. This makes it particularly suitable for applications requiring robust and stable lipid structures, such as in drug delivery systems and vaccine formulations .
Propiedades
Fórmula molecular |
C44H89NO8P+ |
|---|---|
Peso molecular |
791.2 g/mol |
Nombre IUPAC |
2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/p+1 |
Clave InChI |
NRJAVPSFFCBXDT-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide]](/img/structure/B10776679.png)
![(S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid](/img/structure/B10776683.png)
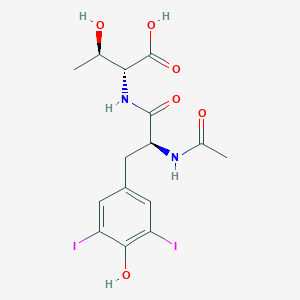
![3-[(5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776691.png)
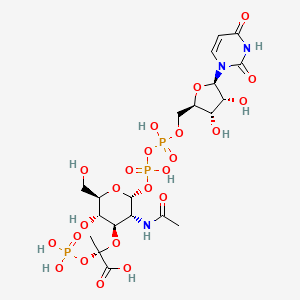
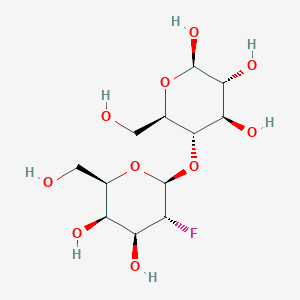
![(2R)-2-amino-3-[[(3R,5R)-5-[(R)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid](/img/structure/B10776707.png)
![[2,4,6-Triisopropyl-phenylsulfonyl-L-[3-amidino-phenylalanine]]-piperazine-N'-beta-alanine](/img/structure/B10776712.png)
![[[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B10776721.png)
![3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-({2-[(3-{4-[3-({[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)propyl]piperazin-1-yl}propyl)-5-nitrobenzamide](/img/structure/B10776727.png)
